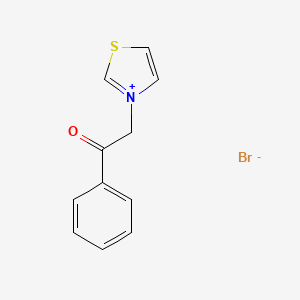

Bromuro de N-Fenaciltiazolium

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Phenacylthiazolium bromide and its derivatives involves several key reactions. A notable example is the diastereoselective synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3'-indolines] through domino cycloaddition reactions with 3-phenacylideneoxindoles, showcasing the compound's utility in producing functionalized spiro compounds with high diastereoselectivity (Shen et al., 2015). Another synthesis pathway involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides to yield trisubstituted thiazoles, demonstrating the versatility of phenacyl bromides in thiazole synthesis (Count & Jarvis, 1977).

Molecular Structure Analysis

The molecular structure of N-Phenacylthiazolium bromide derivatives has been elucidated using various spectroscopic tools and, in some cases, confirmed by X-ray crystallography. The crystal structure analyses provide insights into the monoclinic shape and space group of these compounds, which is critical for understanding their chemical behavior and reactivity (Hassan et al., 2020).

Chemical Reactions and Properties

N-Phenacylthiazolium bromide participates in a variety of chemical reactions, including the synthesis of spiro compounds, thiazole derivatives, and the cleavage of advanced glycation end-products. These reactions often involve cycloaddition, hydrolysis, and oxidative conditions, indicating the compound's reactivity under diverse chemical environments (Sahoo & Pan, 2019).

Physical Properties Analysis

The physical properties of N-Phenacylthiazolium bromide and its derivatives, such as solubility, melting points, and crystal structure, are pivotal for their application in synthesis and pharmaceutical research. While specific studies on the physical properties were not highlighted in this review, these properties can be inferred from synthesis methods and molecular structure analyses.

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles, electrophiles, and the ability to undergo cycloaddition and hydrolysis reactions, underscore the compound's versatility in organic synthesis. Notably, the compound's efficacy as a glycated cross-link breaker highlights its potential in medical research, particularly in preventing vascular advanced glycation end-product accumulation (Cooper et al., 2000).

Aplicaciones Científicas De Investigación

Prevención de la Acumulación de Productos Finales de Glicación Avanzada Vascular

El bromuro de N-fenaciltiazolium se ha utilizado en la investigación para prevenir la acumulación de productos finales de glicación avanzada vascular (AGE). Se postula que los AGE tienen un papel fundamental en la mediación de las complicaciones vasculares diabéticas . El compuesto ha demostrado ser eficaz para prevenir o revertir la acumulación de AGE en los vasos sanguíneos .

Tratamiento de las Complicaciones Vasculares Diabéticas

El compuesto tiene aplicaciones potenciales en el tratamiento de las complicaciones vasculares diabéticas. Se ha encontrado que atenúa la hipertrofia vascular mesentérica asociada a la diabetes, pero solo si se administra desde el momento de la inducción de la diabetes .

Reducción de la Fragilidad Ósea Inducida por la Glicación No Enzimática

El this compound se ha utilizado en la investigación para reducir la fragilidad ósea inducida por la glicación no enzimática. La glicación no enzimática describe una serie de modificaciones postraduccionales en las matrices colágenas de los tejidos humanos, que pueden afectar el comportamiento mecánico de sus tejidos constituyentes .

Desarrollo de Nuevos Fármacos y Materiales

El this compound es un compuesto químico versátil que se utiliza en la investigación científica. Sus aplicaciones van desde el estudio de procesos biológicos hasta el desarrollo de nuevos fármacos y materiales.

Mecanismo De Acción

Target of Action

N-Phenacylthiazolium bromide (PTB) primarily targets Advanced Glycation End-products (AGEs) . AGEs are a series of post-translational modifications in the collagenous matrices of human tissues, which result in an altered collagen crosslink profile impacting the mechanical behavior of their constituent tissues .

Mode of Action

PTB acts as a cross-link breaker . It cleaves preformed AGEs, thereby reversing the negative effects of non-enzymatic glycation (NEG) . This interaction with its targets results in a significant decrease in AGE content .

Biochemical Pathways

The primary biochemical pathway affected by PTB is the non-enzymatic glycation (NEG) pathway . NEG describes a series of post-translational modifications in the collagenous matrices of human tissues. These modifications, known as AGEs, result in an altered collagen crosslink profile . PTB cleaves these AGE crosslinks, thereby impacting the downstream effects of the NEG pathway .

Pharmacokinetics

It’s worth noting that ptb has a short half-life in phosphate-buffered saline (pbs), indicating that it may be rapidly metabolized or excreted .

Result of Action

The primary result of PTB’s action is a significant decrease in AGE content . This leads to a significant rebound in the post-yield material level properties . In other words, PTB improves the quality of existing bone matrix by cleaving established AGE crosslinks .

Action Environment

The action of PTB can be influenced by environmental factors such as pH . For instance, PTB releases faster at pH levels between 5.5 and 6.5, and slower at a pH of 7.4 . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-Phenacylthiazolium bromide plays a crucial role in biochemical reactions by cleaving preformed AGEs. It interacts with proteins, particularly collagen, which is a major component of the extracellular matrix. The compound breaks the cross-links formed by AGEs, thereby restoring the normal function and mechanical properties of the affected tissues . Additionally, N-Phenacylthiazolium bromide has been shown to interact with enzymes involved in the glycation process, inhibiting their activity and preventing further AGE formation .

Cellular Effects

N-Phenacylthiazolium bromide exerts significant effects on various cell types and cellular processes. It has been observed to improve cellular function by reducing the accumulation of AGEs, which can otherwise lead to cellular dysfunction and apoptosis . The compound influences cell signaling pathways by modulating the receptor for AGEs (RAGE), thereby reducing oxidative stress and inflammation. Furthermore, N-Phenacylthiazolium bromide affects gene expression by downregulating pro-inflammatory cytokines and upregulating genes involved in cellular repair and regeneration .

Molecular Mechanism

At the molecular level, N-Phenacylthiazolium bromide exerts its effects by cleaving the carbon-nitrogen bonds in AGEs, thereby breaking the cross-links between proteins . This action restores the normal structure and function of the affected proteins. The compound also inhibits the activity of enzymes involved in the glycation process, such as glyoxalase I, which is responsible for detoxifying reactive carbonyl species . Additionally, N-Phenacylthiazolium bromide modulates gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Phenacylthiazolium bromide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and air . Studies have shown that N-Phenacylthiazolium bromide can maintain its activity for several weeks when stored properly. Long-term effects on cellular function include sustained reduction in AGE levels and improved tissue integrity .

Dosage Effects in Animal Models

The effects of N-Phenacylthiazolium bromide vary with different dosages in animal models. Low to moderate doses have been shown to effectively reduce AGE accumulation and improve tissue function without significant adverse effects . High doses can lead to toxicity, manifesting as oxidative stress and cellular damage . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and cellular improvements .

Metabolic Pathways

N-Phenacylthiazolium bromide is involved in metabolic pathways related to the detoxification of reactive carbonyl species. It interacts with enzymes such as glyoxalase I and II, which play a role in the glyoxalase system responsible for detoxifying methylglyoxal, a key intermediate in AGE formation . The compound also affects metabolic flux by reducing the levels of reactive carbonyl species and preventing their accumulation .

Transport and Distribution

Within cells and tissues, N-Phenacylthiazolium bromide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound tends to accumulate in tissues with high AGE content, such as the vascular system and connective tissues .

Subcellular Localization

N-Phenacylthiazolium bromide is primarily localized in the extracellular matrix, where it exerts its AGE-cleaving effects . It can also be found in the cytoplasm and nucleus, where it influences gene expression and cellular signaling pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Propiedades

IUPAC Name |

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAFABGKSOIJLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431106 | |

| Record name | N-Phenacylthiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5304-34-7 | |

| Record name | N-Phenacylthiazolium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenacylthiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHENACYLTHIAZOLIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)

![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)

![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)

![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-(2-methylsulfinylphenyl)piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B1241283.png)

![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)

![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)

![N-[2,6-dichloro-4-[[[(3-hydroxyphenyl)methyl]amino]carbonyl]benzoyl]-3-(3,5-dihydroxybenzoylamino)-L-alanine](/img/structure/B1241291.png)